N-butyl-3,4-dimethylbenzenesulfonamide
Description
Contextualization within Sulfonamide Chemistry
N-butyl-3,4-dimethylbenzenesulfonamide belongs to the larger class of organic compounds known as sulfonamides. The defining feature of a sulfonamide is the functional group -S(=O)₂-NR₂, which consists of a sulfonyl group attached to an amine group. wikipedia.org This functional group is a cornerstone of many important drugs and is known for its relative stability. wikipedia.orgwikipedia.org The general structure of a sulfonamide is R-SO₂NR'R'', where R, R', and R'' represent organic groups or hydrogen atoms. wikipedia.org
These compounds are typically crystalline solids, a property that has historically been utilized for the derivatization and identification of amines. wikipedia.org The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a method known as the Hinsberg reaction. wikipedia.org
From a medicinal chemistry perspective, sulfonamides are a critical class of compounds. The discovery of sulfa drugs, the first broadly effective systemic antibacterials, marked a revolutionary moment in medicine. wikipedia.org These drugs function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, thereby blocking the synthesis of folic acid, which is essential for bacterial growth. wikipedia.org Beyond their antibacterial properties, various sulfonamide derivatives have been developed as diuretics, hypoglycemics, and anticonvulsants. wikipedia.orgnih.gov
Historical Trajectories in Benzenesulfonamide (B165840) Investigations
The journey of benzenesulfonamide research began with the groundbreaking discovery of Prontosil in 1932, which was later found to be a prodrug that metabolizes into the active antibacterial agent sulfanilamide (B372717). wikipedia.org This discovery ushered in the era of sulfa drugs and spurred extensive research into the synthesis and biological activities of various benzenesulfonamide derivatives. wikipedia.orgnih.gov
Initially, research was heavily focused on modifying the sulfanilamide structure to improve efficacy and reduce toxicity. This led to the development of a vast library of sulfonamide-based antibiotics. drugbank.com Over time, the scope of benzenesulfonamide research expanded significantly. Scientists began to explore their potential in other therapeutic areas, leading to the development of drugs like the sulfonylureas for diabetes and thiazide diuretics for hypertension. wikipedia.org
In more recent decades, benzenesulfonamide derivatives have been investigated for a range of other biological activities. For instance, they have been identified as inhibitors of enzymes such as carbonic anhydrases and kinases, making them promising candidates for the treatment of glaucoma and cancer, respectively. nih.govtuni.fi The versatility of the benzenesulfonamide scaffold continues to make it an attractive starting point for drug discovery and development. tuni.ficerradopub.com.br
Contemporary Research Significance and Future Directions
While specific research on this compound is not widely published, its structural features suggest potential areas of contemporary research interest. The N-butyl group provides lipophilicity, which can influence the compound's pharmacokinetic properties. The 3,4-dimethylbenzene moiety offers specific steric and electronic properties that could be crucial for binding to biological targets.
Current research on benzenesulfonamide analogs is exploring their potential as anticancer agents, particularly as kinase inhibitors. tuni.fi For example, some benzenesulfonamide derivatives have shown promise in targeting receptor tyrosine kinases involved in glioblastoma. tuni.fi The structural motifs present in this compound make it a candidate for investigation in such targeted therapies.
Future research directions could involve the synthesis and screening of a library of related N-alkyl-dimethylbenzenesulfonamides to explore their structure-activity relationships against various enzymatic targets. Furthermore, computational studies, such as molecular docking, could be employed to predict the binding interactions of this compound with proteins of interest, guiding further experimental work. The development of novel synthetic methodologies for this class of compounds also remains an active area of investigation. chemeurope.com
Chemical Compound Information
| Compound Name |
| This compound |
| N,4-Dimethylbenzenesulfonamide |
| N-Butyl-Benzenesulfonamide |
| Prontosil |
| Sulfanilamide |
| Sulfonamide |
| Benzenesulfonamide |
Chemical Properties of this compound (Predicted)
| Property | Predicted Value/Information |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂S |
| Molecular Weight | 241.35 g/mol |
| Physical State | Likely a solid at room temperature, based on the general properties of sulfonamides. wikipedia.org |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like methanol, similar to other benzenesulfonamides. sigmaaldrich.com |
| Synthesis | Can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with n-butylamine. wikipedia.org |
Key Research Findings on Related Benzenesulfonamides
| Benzenesulfonamide Derivative Class | Key Research Findings | Potential Therapeutic Area |
|---|---|---|
| Antibacterial Sulfonamides | Act as competitive inhibitors of dihydropteroate synthase in bacteria, halting folic acid synthesis. wikipedia.org | Bacterial Infections |
| Carbonic Anhydrase Inhibitors | Inhibit carbonic anhydrase enzymes, which are involved in various physiological processes. nih.gov | Glaucoma, Diuresis |
| Kinase Inhibitors | Some derivatives have been shown to inhibit receptor tyrosine kinases, which can be overactive in cancer cells. tuni.fi | Cancer (e.g., Glioblastoma) |
| Cardiovascular Agents | Certain derivatives have shown effects on blood pressure and coronary resistance in preclinical models. cerradopub.com.br | Hypertension |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N-butyl-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-4-5-8-13-16(14,15)12-7-6-10(2)11(3)9-12/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
FYUJTTTZNLOWBE-UHFFFAOYSA-N |
SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 3,4 Dimethylbenzenesulfonamide
Classic Approaches to Benzenesulfonamide (B165840) Synthesis
Traditional methods for creating the sulfonamide bond (S-N) are robust and have been refined over many decades. They primarily involve the reaction of a sulfonyl-containing electrophile with an amine nucleophile.
The most common and direct method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org This reaction, often referred to as a Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide and hydrochloric acid. mdpi.comjkchemical.com To neutralize the acidic byproduct, the reaction is typically carried out in the presence of a base. This can be an excess of the amine reactant itself or an auxiliary base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent. mdpi.com Alternatively, an inorganic base such as sodium hydroxide (B78521) or sodium carbonate in a biphasic aqueous-organic system can be used. mdpi.com
The general reaction is as follows:
RSO₂Cl + 2 R'NH₂ → RSO₂NHR' + R'NH₃Cl
This approach is widely applicable due to the general availability of a diverse range of amines and the straightforward synthesis of aryl sulfonyl chlorides. rsc.org Aryl sulfonyl chlorides are often prepared via electrophilic aromatic substitution on an arene using chlorosulfonic acid. rsc.orgyoutube.com
Condensation reactions, where two molecules combine with the elimination of a small molecule like water, offer another classic route to sulfonamides. A notable example is the direct condensation of a sulfonic acid or its salt with an amine. While this method is less common than the sulfonyl chloride route due to the lower reactivity of the sulfonic acid group, it avoids the use of hazardous chlorinating agents. The reaction often requires high temperatures or microwave irradiation to proceed efficiently. mdpi.com
Another type of condensation involves the reaction of a pre-formed sulfonamide with an aldehyde, such as glyoxal (B1671930). mdpi.com These reactions typically require acid catalysis and can lead to more complex structures, demonstrating the versatility of the sulfonamide moiety in further synthetic transformations. mdpi.com
Targeted Synthesis of N-butyl-3,4-dimethylbenzenesulfonamide
The targeted synthesis of this compound is most efficiently achieved via the classic amidation of the corresponding sulfonyl chloride with n-butylamine.
The key precursors for this synthesis are 3,4-dimethylbenzenesulfonyl chloride and n-butylamine .
3,4-Dimethylbenzenesulfonyl chloride is the sulfonylating agent. It can be synthesized by the chlorosulfonation of o-xylene (B151617). rsc.orgyoutube.com
n-Butylamine is the amine nucleophile.
The reaction stoichiometry is theoretically 1:1. However, in practice, a molar excess of the amine (typically 2-3 equivalents) is often used to act as a base to scavenge the HCl produced. youtube.com Alternatively, a 1:1 ratio of the sulfonyl chloride and amine can be used in the presence of at least one equivalent of another base, such as pyridine or triethylamine. acs.org Using a precise stoichiometric amount of a stronger, non-nucleophilic base can simplify purification by avoiding a large excess of the starting amine.
Table 1: Properties of Precursors for this compound Synthesis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 3,4-Dimethylbenzenesulfonyl chloride | C₈H₉ClO₂S | 204.67 | Sulfonylating Agent |
| n-Butylamine | C₄H₁₁N | 73.14 | Amine Nucleophile |
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters include solvent, temperature, and reaction time.
Solvent: A variety of solvents can be employed. Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or toluene (B28343) are common when using an organic base like triethylamine. acs.orgnih.gov Pyridine can serve as both the solvent and the base. For Schotten-Baumann conditions, a two-phase system of water and an organic solvent like dichloromethane is used with an inorganic base. mdpi.com
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to reflux to ensure completion. mdpi.comacs.orgnih.gov
Reaction Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the temperature. mdpi.comnih.gov Progress is typically monitored by techniques like Thin Layer Chromatography (TLC).
Table 2: Illustrative Reaction Conditions for Sulfonamide Synthesis
| Sulfonyl Chloride | Amine | Base/Solvent | Temperature | Reference Analogy |
|---|---|---|---|---|
| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine / CH₂Cl₂ | 0 °C | acs.orgnih.gov |
| Benzenesulfonyl chloride | n-Butylamine | NaOH / Water | 20 °C to 60 °C | mdpi.com |
| Benzenesulfonyl chloride | 2-Aminoanthraquinone | Pyridine | 45 °C | mdpi.com |
| Benzenesulfonamide | Trichloroacetimidate | Toluene (no base) | Reflux | nih.govacs.org |
Advanced Catalytic Methods in Sulfonamide Synthesis
While classic methods are reliable, recent research has focused on developing more efficient, milder, and environmentally benign catalytic approaches for sulfonamide synthesis. rsc.org These advanced methods often expand the substrate scope and functional group tolerance.
Copper-Catalyzed Synthesis: Copper catalysts are effective in various sulfonamide syntheses. Methods include the coupling of sulfonamides with alkylamines or alcohols. ionike.comcas.cnnih.gov Other copper-catalyzed approaches involve three-component reactions, for instance, using aryldiazonium salts, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and N-chloroamines to produce a wide range of sulfonamides under mild conditions. organic-chemistry.org A one-pot method leveraging copper catalysis can convert aromatic carboxylic acids directly into sulfonamides, avoiding the need to pre-functionalize the starting materials. acs.orgprinceton.edu
Palladium-Catalyzed Synthesis: Palladium catalysis enables the coupling of aryl iodides with a sulfur dioxide surrogate (DABSO), followed by treatment with an amine and bleach to yield sulfonamides in a one-pot process. organic-chemistry.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. nih.gov Synergistic photoredox and copper catalysis can construct sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org Other photocatalytic methods can activate aryl or alkyl bromides, which then react with an SO₂ surrogate and are trapped by amines to form sulfonamides. researchgate.net This strategy allows for the use of readily available starting materials and demonstrates high functional group compatibility. acs.orgresearchgate.netnih.gov
Other Metal Catalysis: Catalytic systems based on other metals like manganese and iridium have been developed for the N-alkylation of sulfonamides using alcohols as green alkylating agents. acs.orgorganic-chemistry.orgrsc.org These "borrowing hydrogen" methods are highly atom-economical, producing water as the only byproduct. acs.orgorganic-chemistry.org
Transition-Metal Catalysis in Carbon-Nitrogen Bond Formation
Transition-metal catalysis is a cornerstone for the synthesis of N-arylsulfonamides and their N-alkylated derivatives. The primary approaches involve the cross-coupling of an amine with an aryl halide or sulfonate, or the coupling of a sulfonamide with an appropriate partner. Key reactions in this category include the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. organic-chemistry.orgyoutube.com In the context of synthesizing this compound, this could involve the reaction of 3,4-dimethylbenzenesulfonamide (B1267523) with a butyl halide (e.g., butyl bromide) or the reaction of n-butylamine with a 3,4-dimethylphenyl-substituted aryl halide or triflate. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex featuring bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or BrettPhos, which enhance catalyst stability and activity. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. youtube.com
Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally uses copper catalysts at high temperatures to couple an aryl halide with an amine or other nucleophile. wikipedia.orgorganic-chemistry.org Modern variations have been developed that proceed under milder conditions using soluble copper catalysts and various ligands, such as diamines or 1,10-phenanthroline. wikipedia.orgnih.gov For the target molecule, this would typically involve the reaction of 3,4-dimethylaniline (B50824) with butylsulfonyl chloride or, more commonly, the coupling of 3,4-dimethylbenzenesulfonamide with a butyl halide catalyzed by a copper(I) salt. wikipedia.org While often requiring higher temperatures than palladium-catalyzed methods, copper catalysis offers a more economical alternative. researchgate.netmdpi.com
Recent advancements have also explored other transition metals like iron and ruthenium for sulfonamide synthesis. researchgate.netacs.org For instance, iron-catalyzed N-arylsulfonamide formation has been achieved by directly using nitroarenes as the nitrogen source, coupling with sodium arylsulfinates. researchgate.nettandfonline.com A novel method using a magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides with alcohols, which proceeds via a domino dehydrogenation-condensation-hydrogenation sequence. acs.org
Table 1: Comparison of Transition-Metal Catalyzed C-N Bond Formation Methods
| Reaction | Catalyst System | Typical Substrates | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalysts with phosphine ligands (e.g., XPhos, SPhos) | Aryl halides/triflates and amines/sulfonamides | High efficiency, broad substrate scope, mild reaction conditions. organic-chemistry.orgyoutube.comnih.gov |
| Ullmann Condensation | Cu(I) or Cu(II) salts with ligands (e.g., diamines, phenanthroline) | Aryl halides and amines/sulfonamides | Cost-effective catalyst, though often requires higher temperatures. wikipedia.orgorganic-chemistry.orgnih.gov |
| Iron-Catalyzed Coupling | FeCl₂ with a reductant (e.g., NaHSO₃) | Nitroarenes and sodium arylsulfinates | Utilizes inexpensive and readily available starting materials. researchgate.nettandfonline.com |
| Ruthenium-Catalyzed Coupling | Nano-Ru immobilized on magnetite | Sulfonamides and alcohols | Green approach with water as the only byproduct; catalyst is recyclable. acs.org |
Organocatalytic Approaches to Sulfonamide Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for constructing sulfonamide frameworks. These methods avoid the cost and potential toxicity associated with residual metals in the final product.
One notable approach is the use of organocatalysts to facilitate the ring-opening of N-sulfonyl aziridines. acs.org N-sulfonyl aziridines are activated molecules that can react with various nucleophiles. In the presence of an organic superbase catalyst, such as a N-heterocyclic carbene (NHC) or a phosphazene, these rings can be opened to form sulfonamide derivatives. acs.org This strategy has been successfully applied to the synthesis of polysulfonamides and could be adapted for the synthesis of discrete molecules like this compound by reacting a suitable N-butyl nucleophile with a 3,4-dimethylbenzenesulfonyl-activated aziridine.
Another emerging area is the use of squaramide-sulfonamide organocatalysts. These molecules act as multiple hydrogen-bond donors, effectively activating substrates for asymmetric reactions. acs.org While primarily demonstrated in aldol (B89426) reactions, the principle of using a sulfonamide-containing organocatalyst highlights the potential for developing catalytic systems where the sulfonamide motif itself plays a role in the catalytic cycle for constructing more complex sulfonamide-containing molecules. acs.org
Table 2: Organocatalytic Strategies for Sulfonamide Synthesis
| Catalytic Approach | Catalyst Type | Substrates | Mechanism |
|---|---|---|---|
| Ring-Opening Polymerization | Organic superbases (e.g., N-heterocyclic carbenes) | N-sulfonyl aziridines, amine initiators | Catalytic ring-opening of activated aziridines by a nucleophile. acs.org |
| Asymmetric Aldol Reactions | Squaramide-sulfonamide catalysts | Aldehydes, furanones | Activation via multiple hydrogen-bond donation. acs.org |
Redox-Catalyzed Synthesis Pathways
Redox-catalyzed reactions offer innovative pathways to sulfonamides by enabling transformations that are not easily accessible through traditional methods. These reactions often involve the generation of radical intermediates or proceed through oxidative or reductive coupling events.
Photoredox catalysis, in particular, has emerged as a powerful tool. nih.gov This methodology uses a photocatalyst that, upon light absorption, can initiate a single-electron transfer process, leading to the formation of reactive intermediates under mild conditions. For example, a transition-metal-free photocatalytic S-N coupling has been developed to synthesize acylsulfonamides from sodium organosulfinates and hydroxamic acids. nih.gov Adapting this concept, one could envision a pathway to this compound by coupling a 3,4-dimethylbenzenesulfinate radical (generated via photoredox catalysis) with a butylamine-derived radical species.
Another strategy involves the direct reductive coupling of nitroarenes with sodium arylsulfinates. In one instance, an inexpensive Pd/C catalyst was used to facilitate this transformation, where the sodium arylsulfinate also acted as the reductant. rsc.org This method avoids the need for pre-functionalized anilines and provides a direct route to N-arylsulfonamides from readily available nitro compounds. tandfonline.comrsc.org
Table 3: Examples of Redox-Catalyzed Sulfonamide Synthesis
| Method | Catalyst/Mediator | Substrates | Key Aspect |
|---|---|---|---|
| Photoredox S-N Coupling | Organic dye photocatalyst (e.g., 4CzBN) | Sodium organosulfinates, hydroxamic acids | Transition-metal-free synthesis under mild, light-induced conditions. nih.gov |
| Reductive Coupling | Pd/C | Nitroarenes, sodium arylsulfinates | Direct conversion of nitro group to amine coupled with S-N bond formation. rsc.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of sulfonamides aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.
A significant advancement is the use of water as a reaction solvent. rsc.orgsci-hub.se A facile synthesis of sulfonamides has been described that takes place in water by reacting an amino compound with an arylsulfonyl chloride under dynamic pH control, using equimolar amounts of reactants and omitting organic bases. rsc.org The product can often be isolated by simple filtration after acidification, yielding excellent purity without further purification. rsc.org
Solvent-free reaction conditions, or mechanochemistry, represent another key green strategy. rsc.org A one-pot, solvent-free mechanochemical process using a ball mill has been developed for sulfonamide synthesis. This method involves the tandem oxidation-chlorination of disulfides followed by amination, using cost-effective and environmentally friendly reagents like solid sodium hypochlorite. rsc.org
The use of recyclable catalysts, such as the magnetite-immobilized nano-Ru catalyst mentioned earlier, also aligns with green chemistry principles by allowing for easy separation and reuse of the catalyst, reducing waste and cost. acs.org Furthermore, employing alternative energy sources like ultrasound or microwaves can accelerate reactions, leading to shorter reaction times and improved energy efficiency. nih.gov
Table 4: Green Chemistry Approaches in Sulfonamide Synthesis
| Principle | Methodology | Example | Benefit |
|---|---|---|---|
| Safer Solvents | Reaction in aqueous media | Sulfonylation of amines with sulfonyl chlorides in water. rsc.orgsci-hub.se | Reduces use of volatile organic compounds (VOCs), simplifies product isolation. |
| Waste Prevention | Solvent-free synthesis (Mechanochemistry) | Ball-milling of disulfides, NaOCl·5H₂O, and amines. rsc.org | Eliminates solvent waste, enhances efficiency. |
| Catalysis | Use of recyclable catalysts | Magnetite-immobilized nano-Ru for coupling alcohols and sulfonamides. acs.org | Facilitates catalyst recovery and reuse, reduces metal waste. |
| Energy Efficiency | Alternative energy sources | Ultrasound- or microwave-assisted synthesis. nih.gov | Reduces reaction times and energy consumption. |
Reaction Mechanisms and Chemical Transformations
Mechanistic Pathways in Sulfonamide Formation
The synthesis of sulfonamides, including N-butyl-3,4-dimethylbenzenesulfonamide, can be achieved through various mechanistic routes. These range from classical nucleophilic substitutions to modern catalytic and radical-based methods.
Proposed Radical Mechanisms in C-N Bond Cleavage
While seemingly counterintuitive for bond formation, radical processes involving C-N bond cleavage are relevant in the context of advanced synthesis and potential degradation pathways. Recent advancements have utilized radical-mediated deaminative functionalizations, where a C-N bond is homolytically cleaved to generate a carbon-centered radical for further transformations. nih.gov This approach is distinct from traditional ionic pathways and expands the synthetic utility of amine precursors. nih.gov
In the realm of sulfonamide synthesis, photocatalysis has emerged as a powerful tool. For instance, photocatalytic methods can activate N-alkylsulfonamides to generate sulfonamidyl radicals. nih.gov These highly reactive species can then participate in C-H functionalization reactions. nih.gov Although this describes a reaction of a pre-formed sulfonamide, related radical pathways can lead to their formation. Photocatalytic strategies can convert carboxylic acids into alkyl radicals, which then add to sulfinylamine reagents to build the core structure, ultimately leading to sulfonamides. acs.org Furthermore, the homolytic cleavage of the N-S bond, rather than the C-N bond, is a known radical pathway, particularly in the rearrangement of N-sulfonyl-N-aryl propynamides, which proceeds via an intermolecular rearrangement triggered by the cleavage of the N–SO2 bond. rsc.org
Electrosynthesis offers another frontier for radical generation and bond cleavage. Under oxidative electrochemical conditions, selective N-C bond cleavage can be achieved in N,N-disubstituted sulfonamides. acs.org This process is believed to proceed through an N-sulfonyl iminium species. acs.org Conversely, reductive electrochemical conditions are well-documented to cause cleavage of the N-S bond. acs.org The cleavage of sulfonamides by arene anion radicals has also been studied, indicating a kinetic pathway involving radical ions. nih.gov
Organometallic Intermediates and Catalytic Cycles
Transition-metal catalysis provides a highly efficient and versatile route to sulfonamides. These methods often involve the formation of organometallic intermediates within a catalytic cycle to facilitate C-N cross-coupling. thieme-connect.com
Palladium Catalysis: Palladium-catalyzed reactions are used for the synthesis of related sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to sulfonamides. nih.govacs.org A proposed catalytic cycle for N-acylsulfonamide synthesis involves the oxidative addition of a palladium(0) catalyst to a sulfonyl azide, generating a nitrene intermediate. acs.org This is followed by carbon monoxide coordination and migratory insertion to form a key sulfonyl isocyanate intermediate, which is then attacked by a nucleophile. acs.org
Copper Catalysis: Copper-catalyzed N-arylation of sulfonamides is a widely used method. organic-chemistry.orgresearchgate.net These reactions, often utilizing aryl boronic acids, proceed at room temperature and tolerate a wide range of functional groups. acs.orgnih.gov A general catalytic cycle for a copper-catalyzed radical-radical cross-coupling reaction to form a C-N bond begins with the oxidation of a Cu(I) species to Cu(II), generating an initial radical. nih.gov This radical abstracts a hydrogen from an amine to create a nitrogen-centered radical intermediate. Simultaneously, a sulfonyl hydrazide generates a sulfonyl radical in the presence of the copper catalyst. The coupling of these two radical intermediates yields the final product. nih.gov Other copper-catalyzed systems use ligands like amino acids or oxalamides to facilitate the coupling of sulfonamides with aryl halides. researchgate.net
Nucleophilic Acyl Substitution Analogues in Sulfonyl Transfer
The most classic and fundamental method for forming the sulfonamide bond is the reaction between a sulfonyl chloride and an amine. wikipedia.org This reaction is mechanistically analogous to the well-known nucleophilic acyl substitution at a carbonyl carbon. The sulfur atom in a sulfonyl chloride (e.g., 3,4-dimethylbenzenesulfonyl chloride) is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. fiveable.me
The reaction proceeds via a nucleophilic attack by the amine (n-butylamine) on the electrophilic sulfur atom. Theoretical studies on related systems, such as the reaction of ammonia (B1221849) with methanesulfonyl chloride, suggest a process that can proceed through a double-well potential energy surface without a stable intermediate, or in other cases, via a stepwise addition-elimination mechanism forming a trigonal-bipyramidal intermediate. acs.orgnih.gov This intermediate, analogous to the tetrahedral intermediate in acyl substitution, then expels the chloride leaving group to form the stable sulfonamide product. nih.goviupac.org A base, such as pyridine (B92270), is often added to neutralize the hydrochloric acid generated during the reaction. wikipedia.org
Functional Group Interconversions on the this compound Core
Once formed, the this compound molecule presents several sites for further chemical modification, allowing for the synthesis of a diverse array of derivatives.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the molecule is substituted with two methyl groups and an N-butylsulfamoyl group [-SO₂NH(CH₂CH₃)₃]. The outcome of an electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction) is determined by the combined directing effects of these substituents. libretexts.orgmsu.edu
Activating/Deactivating Properties: Alkyl groups, like the two methyl groups at positions 3 and 4, are electron-donating through an inductive effect and are considered activating groups. libretexts.org They increase the rate of electrophilic substitution compared to benzene. msu.edu The sulfonamide group, conversely, is a deactivating group due to the strong electron-withdrawing inductive effect of the sulfonyl moiety. libretexts.org
Directing Effects: The directing effect of a substituent determines the position (ortho, meta, or para) where the new electrophile will be introduced. uci.edu
The table below summarizes the electronic properties and directing influences of the substituents on the this compound ring.
| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director |
| Methyl (-CH₃) | 3 | Inductively Donating | Activating | Ortho, Para |
| Methyl (-CH₃) | 4 | Inductively Donating | Activating | Ortho, Para |
| N-butylsulfamoyl (-SO₂NHBu) | 1 | Inductively Withdrawing | Deactivating | Ortho, Para |
Data sourced from general principles of electrophilic aromatic substitution. msu.edulibretexts.orguci.edu
The N-butylsulfamoyl group, despite being deactivating, is an ortho, para-director. This is because the nitrogen atom adjacent to the sulfonyl group has a lone pair of electrons that can be donated to the ring through resonance, stabilizing the carbocation intermediates (arenium ions) for ortho and para attack more than for meta attack. The two activating methyl groups are also ortho, para-directors.
For this compound, the potential sites for substitution are C2, C5, and C6.
Position 2: Ortho to the sulfonamide group and ortho to the 3-methyl group.
Position 5: Ortho to the 4-methyl group and meta to the sulfonamide group.
Position 6: Para to the 3-methyl group and meta to the 4-methyl group.
The directing groups will steer incoming electrophiles to the most activated, least sterically hindered positions. The positions ortho to the strongly activating methyl groups (C2 and C5) are likely targets. Studies on the nitration of o-xylene (B151617) show that substitution occurs at positions 3 and 4 (equivalent to positions 5 and 6 in our case, relative to the methyl groups). rsc.org The ortho-lithiation of N,N-dimethylbenzenesulfonamide, a related reaction, occurs at the position ortho to the sulfonamide group, highlighting its directing ability. cdnsciencepub.com Therefore, substitution on the this compound ring is predicted to yield a mixture of products, with substitution at positions 2 and 5 being the most probable outcomes.
Modifications at the Sulfonamide Nitrogen
The sulfonamide nitrogen itself is a key site for chemical modification.
N-Alkylation/N-Arylation: While this compound is already N-alkylated, the general principle involves the deprotonation of a primary or secondary sulfonamide's N-H bond, followed by reaction with an electrophile. wikipedia.org The acidic nature of the sulfonamide proton facilitates the formation of an anion, which can then be alkylated or arylated. libretexts.org Metal-catalyzed methods, such as using iridium or copper complexes, can facilitate the N-alkylation of sulfonamides with alcohols. organic-chemistry.orgrsc.org N-arylation can be achieved using copper-catalyzed cross-coupling reactions with arylboronic acids or aryl halides. acs.org These reactions allow for the introduction of different or more complex groups onto the nitrogen atom.
N-C Bond Cleavage: It is possible to cleave the N-butyl group from the sulfonamide. Catalytic methods using bismuth(III) triflate have been shown to selectively cleave N-benzyl groups from tertiary sulfonamides, a process that is proposed to occur via protonation of the nitrogen followed by C-N bond cleavage. acs.org Electrosynthesis can also be used to achieve selective N-C bond cleavage under oxidative conditions. acs.org Such reactions would convert this compound back to the corresponding primary sulfonamide, opening pathways for further functionalization.
Transformations Involving Alkyl Side Chains
The alkyl substituents on this compound, namely the 3- and 4-position methyl groups and the N-butyl group, offer distinct sites for chemical modification. The methyl groups, being in benzylic positions, are particularly susceptible to oxidation and halogenation reactions due to the resonance stabilization of the resulting benzylic radical or carbocation intermediates.
Benzylic Halogenation: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, facilitating free-radical halogenation. libretexts.org Under UV light or with chemical initiators, reagents like N-Bromosuccinimide (NBS) can selectively introduce a halogen atom, primarily bromine, onto one or both methyl groups. This reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the halogen source. organicreactions.org The resulting benzylic halides are valuable synthetic intermediates for further functionalization.
Benzylic Oxidation: The benzylic methyl groups can be oxidized to various degrees. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions, can fully oxidize the methyl groups to carboxylic acids, yielding the corresponding dicarboxylic acid derivative. researchgate.net Milder, more controlled oxidation methods can yield aldehydes or benzylic alcohols. researchgate.net For instance, certain catalytic systems using molecular oxygen or peroxides can achieve selective oxidation. organic-chemistry.org These transformations fundamentally alter the electronic nature of the aromatic ring, converting electron-donating alkyl groups into electron-withdrawing carbonyl or carboxyl groups. researchgate.net
Transformations on the N-butyl chain are less common and typically require more forcing conditions unless specific activating methodologies are employed.
| Transformation | Reagent(s) | Target Site | Typical Product |
|---|---|---|---|
| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN or UV light | 3- and 4-Methyl Groups | Benzylic Bromide |
| Strong Oxidation | Potassium Permanganate (KMnO₄), heat | 3- and 4-Methyl Groups | Carboxylic Acid |
| Mild Catalytic Oxidation | Co(OAc)₂, Mn(OAc)₂, O₂ | 3- and 4-Methyl Groups | Benzoic Acid / Aldehyde |
Reductive Transformations of Benzenesulfonamides
Birch Reduction and Related Aromatic Ring Saturations
The Birch reduction provides a powerful method for the partial saturation of aromatic rings, converting them into 1,4-cyclohexadienes. masterorganicchemistry.comwikipedia.org The reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol (e.g., ethanol (B145695) or tert-butanol) serving as a proton source. byjus.com
For this compound, the regiochemical outcome is dictated by the competing electronic effects of the substituents. The sulfonamide group (-SO₂NR₂) is strongly electron-withdrawing, while the two methyl groups are electron-donating. In the Birch reduction, electron-withdrawing groups stabilize the intermediate radical anion at the ipso (the carbon bearing the substituent) and para positions. adichemistry.commasterorganicchemistry.com Conversely, electron-donating groups direct reduction to the ortho and meta positions.
The powerful directing effect of the electron-withdrawing sulfonamide group is expected to dominate. The mechanism involves the stepwise addition of two solvated electrons and two protons. byjus.com The initial electron addition forms a radical anion, which is stabilized when the negative charge is located at the ipso or para position relative to the sulfonamide. Protonation then occurs at the position of highest electron density. For this compound, this would lead to a product where one of the remaining double bonds is attached to the carbon atom bearing the sulfonamide group. The final product is predicted to be N-butyl-3,4-dimethyl-2,5-cyclohexadiene-1-sulfonamide.
Reductive Cleavage Strategies and Their Mechanisms
The robust sulfonamide bond (S-N) can be cleaved under reductive conditions, a reaction often referred to as desulfonylation. This transformation is valuable for removing the arylsulfonyl group, which is frequently used as a protecting group for amines. Several strategies exist for this purpose.
Dissolving Metal Reductions: The same conditions used for the Birch reduction (e.g., sodium in liquid ammonia) can also cleave the sulfonamide bond. nih.gov Depending on the substrate and reaction conditions, cleavage of the N-S bond or the C-S bond can occur. For N-aryl sulfonamides, C-S bond cleavage is common, yielding an amine and a thiol derivative.
Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer agent that can effect the reductive cleavage of sulfonamides under mild conditions. organic-chemistry.orggu.se The reaction often requires an additive or activation. For instance, activation of the sulfonamide nitrogen with a trifluoroacetyl group, followed by treatment with SmI₂, facilitates cleavage at low temperatures. organic-chemistry.org The mechanism involves electron transfer from SmI₂ to the sulfonamide, leading to the formation of a radical anion that subsequently fragments, breaking the N-S bond to release the amine and a sulfinate anion. strath.ac.uknih.gov
Acidic Cleavage: A mixture of hydrobromic acid (HBr) and phenol (B47542) is a classic and effective reagent for cleaving sulfonamides. researchgate.netacs.org This is not a simple hydrolysis; it involves a redox process where HBr is involved. Phenol acts as a bromine scavenger, preventing unwanted aromatic bromination. researchgate.netacs.org The reaction is often rapid and affords the free amine hydrobromide salt.
| Reagent System | Typical Conditions | Mechanism Type | Key Advantages/Disadvantages |
|---|---|---|---|
| Na / liq. NH₃ | -78 °C to -33 °C | Dissolving Metal Reduction | Powerful; can also reduce the aromatic ring. |
| Samarium(II) Iodide (SmI₂) | Room temperature, THF | Single Electron Transfer (SET) | Mild conditions; high chemoselectivity. gu.se |
| HBr / Phenol | Room temp. to reflux | Acid-mediated Redox | Rapid and effective; uses strong, corrosive acid. researchgate.netacs.org |
| Photocatalytic (Thiourea/NaBH₄) | Visible light, room temp. | Photoredox Catalysis | Very mild, metal-free conditions. researchgate.net |
Condensation Reactions and Polyheterocyclic Architectures
Acid-Catalyzed Condensations with Aldehydes and Glyoxal (B1671930)
The nitrogen atom of this compound, while rendered less nucleophilic by the adjacent sulfonyl group, can participate in condensation reactions with carbonyl compounds, particularly under base- or acid-catalyzed conditions. The sulfonamide N-H proton is acidic and can be removed by a base, generating a more nucleophilic sulfonamidate anion.
With simple aldehydes (R-CHO), the reaction can lead to the formation of N-sulfonyl imines or, upon reduction, N,N-disubstituted sulfonamides. A more direct approach involves the oxidative N-functionalization of a primary sulfonamide with an aliphatic aldehyde, which can proceed via a C-N bond formation to yield α-sulfonamido acetals. rsc.org
Reaction with a bifunctional electrophile like glyoxal ((CHO)₂) offers a pathway to more complex structures. In a stoichiometric ratio of 2:1 (sulfonamide to glyoxal), a double condensation can occur, leading to the formation of a dimeric structure, N,N'-(1,2-dihydroxyethane-1,2-diyl)bis(this compound). Subsequent dehydration of this intermediate under acidic conditions could potentially lead to a heterocyclic system.
Formation of Cage Structures and Complex Sulfonamide Derivatives
The principles of condensation chemistry can be extended to construct elaborate polyheterocyclic and cage-like architectures. While the specific formation of cage structures from this compound and glyoxal is not extensively documented, the underlying reactivity patterns of sulfonamides support such possibilities.
The reaction of o-azidobenzaldehydes with β-ketosulfonamides can trigger a Knoevenagel condensation/aza-Wittig reaction cascade to assemble complex quinoline-based sulfonamides in a domino fashion. nih.gov This illustrates how the sulfonamide moiety can be incorporated into sophisticated polyheterocyclic systems through multi-component reactions.
Theoretically, the reaction between this compound and glyoxal could be steered towards macrocyclic or cage structures by employing high-dilution conditions or template-directed synthesis. For example, intramolecular condensation reactions could be favored, or a metal template could coordinate multiple sulfonamide molecules, pre-organizing them for a cyclization reaction with a linker like glyoxal. Such strategies are at the forefront of supramolecular chemistry and demonstrate the potential of using relatively simple building blocks to create molecules of significant structural complexity.
Rearrangement Pathways in Complex Sulfonamide Synthesis
Truce-Smiles Rearrangement
The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution in which a carbanion displaces a sulfonyl group or other suitable leaving group on an aromatic ring. cbijournal.comnih.gov This reaction is particularly useful for forming a new C-C bond. In the context of synthesizing complex N-alkyl benzenesulfonamides, a hypothetical Truce-Smiles rearrangement could be envisioned starting from a precursor where the N-butyl group is attached to a different part of the molecule.
Recent developments have shown that the Truce-Smiles rearrangement can be initiated by electrochemical means for the synthesis of sulfone-containing β-arylethylamines from N-allylbenzamides, demonstrating the reaction's utility under mild, oxidant-free conditions. rsc.org The general mechanism involves the deprotonation of a carbon atom to form a carbanion, which then attacks the aromatic ring, leading to the migration of the aryl group.
A general representation of a base-catalyzed Truce-Smiles rearrangement is shown below:
General Scheme of the Truce-Smiles Rearrangement

Image Caption: The Truce-Smiles rearrangement involves the intramolecular attack of a carbanion on an aromatic ring, leading to the migration of the aryl group and the formation of a new carbon-carbon bond.
Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgslideshare.net The reaction proceeds through an isocyanate intermediate formed by treating the amide with bromine and a strong base. wikipedia.org While the classical Hofmann rearrangement applies to primary amides, modifications exist that can be conceptually extended to sulfonamides, although this is not a common application.
A modified Hofmann degradation can be used for the analysis of n-alkylbenzyldimethylammonium chlorides. rsc.org The key steps of the Hofmann rearrangement involve the formation of an N-bromoamide, followed by base-induced rearrangement to an isocyanate, which is then hydrolyzed to the amine. wikipedia.org
| Step | Description |
| 1 | Formation of N-bromoamide from the primary amide and bromine in the presence of a base. |
| 2 | Deprotonation of the N-bromoamide to form an anion. |
| 3 | Rearrangement of the anion to form an isocyanate with the loss of the bromide ion. |
| 4 | Hydrolysis of the isocyanate to form the primary amine and carbon dioxide. |
| Table 1: Key Steps of the Hofmann Rearrangement |
Chapman Rearrangement
The Chapman rearrangement involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diaryl amide. thieme-connect.comacs.org This reaction facilitates a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom. acs.org A "Chapman-like" rearrangement could be considered for the synthesis of N-substituted sulfonamides, where an aryl group migrates to the nitrogen of the sulfonamide. The mechanism of the Chapman rearrangement is understood to be an intramolecular process. masterorganicchemistry.com
Studies on Chapman-like rearrangements of imino-ethers to N-alkylamides have suggested a double ionic mechanism. ucl.ac.uk The general applicability of this rearrangement to a wide range of substrates makes it a valuable tool in synthetic organic chemistry.
| Rearrangement | Key Transformation | Intermediate |
| Truce-Smiles | C-S bond cleavage, C-C bond formation | Carbanion, Meisenheimer complex |
| Hofmann | Amide to amine (with loss of C=O) | Isocyanate |
| Chapman | O-Aryl to N-Aryl migration | Imidate |
| Table 2: Comparison of Key Rearrangement Reactions in Sulfonamide Synthesis |
Synthesis and Characterization of N Butyl 3,4 Dimethylbenzenesulfonamide Derivatives and Analogues
Structural Diversification Strategies
Structural diversification is key to developing a library of analogues. This is achieved through targeted chemical reactions that modify specific parts of the parent molecule.
The sulfonamide nitrogen provides a reactive site for introducing a wide variety of alkyl and aryl groups. This N-functionalization is a primary strategy for creating structural diversity.
N-Alkylation: Manganese-catalyzed "borrowing hydrogen" methodologies offer an efficient route for the N-alkylation of sulfonamides using alcohols as the alkylating agents. acs.org This approach is notable for its use of bench-stable Mn(I) PNP pincer precatalysts and its effectiveness with both benzylic and simple primary aliphatic alcohols. acs.org A broad array of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields. acs.org Another method involves using a water-soluble iridium complex, which can catalyze the N-alkylation of sulfonamides with alcohols in an aqueous medium under microwave irradiation. rsc.org Mechanistic studies suggest that the NH units in the imidazole (B134444) ligand of the iridium complex are crucial for its catalytic activity. rsc.org
N-Arylation: Copper-catalyzed N-arylation represents a common and effective method. The Chan-Lam coupling, for instance, utilizes copper(II) acetate (B1210297) to promote the arylation of sulfonamides with arylboronic acids at room temperature. organic-chemistry.orgacs.org This method is valued for its mild conditions and tolerance of various functional groups. acs.orgnih.gov Transition-metal-free approaches have also been developed, such as the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which proceeds under very mild conditions to afford N-arylated products in high yields. nih.govacs.org
| Strategy | Catalyst/Reagent System | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | Mn(I) PNP pincer complex | Primary Alcohols | Borrowing hydrogen mechanism; excellent yields for mono-alkylation. | acs.org |
| N-Alkylation | [Cp*Ir(biimH2)(H2O)][OTf]2 | Alcohols | Water-soluble catalyst; proceeds in aqueous medium. | rsc.org |
| N-Arylation | Cu(OAc)2 / Triethylamine (B128534) | Arylboronic Acids | Chan-Lam coupling; mild, room temperature conditions. | acs.org |
| N-Arylation | CsF | o-Silylaryl Triflates | Transition-metal-free; very mild conditions; high yields. | nih.govacs.org |
Modifying the 3,4-dimethylbenzene core of the molecule is another critical diversification strategy. This can be achieved either by direct functionalization of the existing ring or by synthesizing the sulfonamide from a pre-functionalized benzene (B151609) derivative.
Direct electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce new functional groups onto the benzene ring. libretexts.org The existing electron-donating methyl groups at the 3- and 4-positions will direct incoming electrophiles primarily to the ortho and para positions relative to themselves (positions 2, 5, and 6), leading to a mixture of polysubstituted products.
A more controlled approach involves a multi-step synthesis starting from differently substituted precursors. For example, a substituted aniline (B41778) can be converted to the corresponding benzenesulfonyl chloride via a Sandmeyer reaction, followed by reaction with an amine (in this case, n-butylamine). nih.gov This allows for the precise placement of a wide range of substituents on the aromatic ring. Common starting materials for such syntheses include various thiols and nitroarenes. tandfonline.comrsc.org For instance, various aromatic and heteroaromatic thiols can be converted to the corresponding sulfonamides by reacting them with aqueous ammonia (B1221849) in the presence of a β-MnO₂-HS catalyst under an oxygen atmosphere. rsc.org
| Method | Precursor | Key Reagents/Steps | Resulting Analogue | Reference |
|---|---|---|---|---|
| Sandmeyer Reaction | Substituted Aniline | 1. NaNO2, HCl 2. SO2, CuCl 3. Amine | Benzenesulfonamide with pre-defined substitution pattern. | nih.gov |
| Oxidative Ammonolysis | Aryl/Heteroaryl Thiol | β-MnO2-HS, O2, aq. NH3 | (Hetero)aryl sulfonamide corresponding to the starting thiol. | rsc.org |
| Reductive N-Sulfonylation | Nitroarene | Reducing agent, Sulfonylating agent | N-aryl sulfonamide from a stable nitro precursor. | tandfonline.com |
The incorporation of heterocyclic rings into the N-butyl-3,4-dimethylbenzenesulfonamide structure can significantly alter its properties. This can be accomplished by attaching a heterocycle to the sulfonamide nitrogen, the benzene ring, or by constructing the sulfonamide from a heterocyclic precursor. nih.gov
One common method involves the reaction of a sulfonyl chloride with a heterocyclic amine. nih.gov Alternatively, heterocyclic sulfonamides can be synthesized through the intramolecular cyclization of allyl sulfonamides or via oxidative addition reactions. benthamscience.combenthamdirect.com For example, N-sulfonyl amidines bearing various heterocyclic substituents like 1,2,3-triazole, isoxazole, and thiazole (B1198619) have been prepared by reacting heterocyclic thioamides with sulfonyl azides. beilstein-journals.org The Clauson-Kaas reaction, which involves reacting a sulfonamide with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, provides a route to sulfonylpyrroles. nih.gov The study of five-membered heterocyclic sulfonamides, including those derived from thiophene, furan, and thiazole, has been extensive. nih.gov
| Heterocycle | Synthetic Approach | Key Intermediates/Reagents | Reference |
|---|---|---|---|
| Pyrrole | Clauson-Kaas Reaction | Sulfonamide, 2,5-dimethoxytetrahydrofuran, p-TsOH | nih.gov |
| 1,2,3-Triazole | Reaction of Thioamides with Azides | 1,2,3-triazole-4-carbothioamide, Sulfonyl azide | beilstein-journals.org |
| Thiazole | Reaction of Thioamides with Azides | Thiazolecarboxylic thioamide, Sulfonyl azide | beilstein-journals.org |
| Benzofuran | Multi-step from Benzofuran | Benzofuran starting material, chlorosulfonation | nih.gov |
| Pyridine (B92270) | Coupling Reactions | Pyridine-3-sulfonyl chloride, various amines | nih.gov |
Synthetic Routes to Structurally Complex Derivatives
The synthesis of advanced analogues often requires more elaborate strategies, including multi-step sequences and efficient one-pot reactions.
Complex benzenesulfonamide derivatives are often constructed through carefully designed multi-step synthetic pathways. nih.gov These routes allow for the sequential introduction of various functional groups and the construction of intricate molecular architectures.
A representative strategy might begin with a functionalized aniline. For instance, 5-fluoro-2-nitro-phenylamine can be converted to its corresponding sulfonamide, which is then coupled with an amine. nih.gov The nitro group can subsequently be reduced to an amine, which serves as a handle for further reactions, such as a selective Sandmeyer reaction to introduce a halogen. nih.gov This step-wise approach provides precise control over the final structure of the polysubstituted benzenesulfonamide analogue. nih.gov Such multi-step syntheses are crucial for accessing molecules with functionalities that are incompatible with single-step methods. acs.org
To improve synthetic efficiency, one-pot strategies that form multiple bonds in a single reaction vessel are highly desirable. These methods can rapidly generate molecular complexity from simple starting materials.
One such approach involves the in-situ generation of reactive intermediates like diaryliodonium salts from arenes and iodoarenes. nih.govnih.gov These intermediates can then be trapped by a nucleophile, such as a nitrite (B80452) source, to yield a functionalized product in a sequential one-pot transformation. nih.gov This methodology allows for the C-H functionalization of arenes under mild, transition-metal-free conditions. nih.gov Another advanced concept is the use of aryne intermediates. acs.org Domino aryne processes, starting from "sesquibenzyne" synthons, can undergo cascade transformations to introduce multiple substituents onto a benzene ring, offering a powerful, step-economical route to polysubstituted arenes that could serve as precursors for complex sulfonamides. acs.org
Chemo- and Regioselectivity in Derivative Synthesis
The synthesis of derivatives of this compound presents a fascinating case study in the principles of chemo- and regioselectivity, particularly in the context of electrophilic aromatic substitution (EAS). The directing effects of the substituents already present on the aromatic ring—two methyl groups and an N-butylsulfonamido group—govern the position of incoming electrophiles. Understanding these effects is crucial for predicting and controlling the outcome of synthetic transformations aimed at producing novel analogues.
The benzene ring of this compound is polysubstituted, featuring two electron-donating methyl groups at the 3- and 4-positions and a deactivating N-butylsulfonamido group at the 1-position. The interplay of the electronic and steric influences of these groups dictates the regiochemical outcome of further substitutions.
The two methyl groups are activating and ortho-, para-directing. This means they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and they direct incoming electrophiles to the positions ortho and para relative to themselves. Specifically, the methyl group at position 3 directs towards positions 2 and 4 (ortho) and 6 (para). The methyl group at position 4 directs towards positions 3 and 5 (ortho) and 1 (para).
When considering the combined influence of these substituents, a competitive scenario arises. The positions on the aromatic ring are activated or deactivated to different extents. The positions available for substitution are 2, 5, and 6.
Position 2: Is ortho to the methyl group at C3 and ortho to the N-butylsulfonamido group at C1. The activating effect of the methyl group is counteracted by the deactivating effect of the sulfonamide.
Position 5: Is ortho to the methyl group at C4 and meta to the N-butylsulfonamido group at C1. This position is activated by the methyl group and also the target of the meta-directing sulfonamide group.
Position 6: Is para to the methyl group at C3 and meta to the methyl group at C4. It is also ortho to the N-butylsulfonamido group.
The directing effects of multiple substituents are generally additive. The strong activation by the two methyl groups can often overcome the deactivation by the sulfonamido group, leading to substitution. The regioselectivity will be determined by the position that is most strongly activated. In many cases of electrophilic aromatic substitution on substituted benzenes, the ortho- and para-directing effects of activating groups are dominant.
A theoretical analysis of the electron density of the aromatic ring in this compound would be necessary to precisely predict the most likely site of electrophilic attack. However, based on established principles, it is reasonable to predict that substitution would likely occur at position 5, which is activated by the C4-methyl group and is also a meta position relative to the deactivating sulfonamide group. Position 6, being para to one methyl group, is also a potential site. Steric hindrance from the bulky N-butylsulfonamido group might disfavor substitution at the ortho positions (2 and 6).
Detailed research findings from specific electrophilic substitution reactions on this compound would provide concrete evidence for these theoretical considerations. The table below illustrates the predicted major products for common electrophilic aromatic substitution reactions based on the analysis of directing group effects.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO₂⁺ | N-butyl-3,4-dimethyl-5-nitrobenzenesulfonamide |
| Halogenation | Br⁺, Cl⁺ | N-butyl-5-bromo-3,4-dimethylbenzenesulfonamide, N-butyl-5-chloro-3,4-dimethylbenzenesulfonamide |
| Friedel-Crafts Acylation | RCO⁺ | N-butyl-5-acyl-3,4-dimethylbenzenesulfonamide |
| Sulfonation | SO₃ | 5-(N-butylsulfamoyl)-2,3-dimethylbenzenesulfonic acid |
It is important to note that reaction conditions, such as the nature of the Lewis acid catalyst in Friedel-Crafts reactions and the temperature, can also influence the chemo- and regioselectivity of these transformations. For instance, in Friedel-Crafts acylations, the choice of catalyst can significantly affect the outcome. Similarly, the severity of the conditions for nitration or sulfonation can impact the product distribution. While the table provides a prediction based on general principles, empirical data from laboratory synthesis would be required for definitive confirmation.
Analytical Characterization Techniques in N Butyl 3,4 Dimethylbenzenesulfonamide Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of N-butyl-3,4-dimethylbenzenesulfonamide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct peaks would be observed for the two methyl carbons on the aromatic ring, the four unique aromatic carbons, and the four carbons of the n-butyl group. While a specific ¹³C NMR spectrum for the target compound is not published, data for N-butyltoluene-4-sulfonamide offers insight into the expected chemical shifts. rsc.org The chemical shifts for the aromatic carbons are typically in the range of 120-150 ppm, while the aliphatic carbons of the butyl group resonate between 10 and 50 ppm.
A summary of expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds, is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 7.8 (m) | 125 - 145 |
| Aromatic C-CH₃ | - | 19 - 22 |
| Aromatic C-S | - | 135 - 145 |
| N-CH₂ | ~3.0 (t) | ~43 |
| N-CH₂-CH₂ | ~1.5 (m) | ~32 |
| CH₂-CH₃ | ~1.3 (m) | ~20 |
| CH₃ | ~0.9 (t) | ~14 |
| Data is estimated based on analogous compounds. (t = triplet, m = multiplet) |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
The key functional groups in this compound and their expected IR absorption ranges are the N-H bond of the sulfonamide, the S=O bonds (asymmetric and symmetric stretching), the C-N bond, the aromatic C-H bonds, and the aliphatic C-H bonds. The NIST WebBook provides a reference spectrum for the related compound N-butyl-4-methyl-benzenesulfonamide, which displays characteristic absorptions for these groups. nist.gov
A table summarizing the expected characteristic IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Stretching | 3200 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| S=O | Asymmetric Stretching | 1330 - 1370 |
| S=O | Symmetric Stretching | 1150 - 1180 |
| C=C | Aromatic Ring Stretching | 1450 - 1600 |
| C-N | Stretching | 1090 - 1180 |
| S-N | Stretching | 900 - 950 |
| Data is based on typical ranges for sulfonamides and the spectrum of N-butyl-4-methyl-benzenesulfonamide. nist.gov |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its fragmentation pattern upon ionization.
The molecular weight of this compound is 241.37 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 241. The fragmentation of benzenesulfonamides typically involves cleavage of the S-N bond and the S-C (aromatic) bond. researchgate.net A common fragmentation pathway for N-alkylbenzenesulfonamides is the loss of the alkyl group. For this compound, this would result in a fragment at m/z 184, corresponding to the 3,4-dimethylbenzenesulfonamide (B1267523) cation. Another significant fragmentation is the formation of the 3,4-dimethylphenyl cation at m/z 105. The butyl group itself can fragment, leading to peaks at m/z 57 (C₄H₉⁺) and 41 (C₃H₅⁺). libretexts.org
A table summarizing the expected major fragments in the mass spectrum of this compound is presented below.
| m/z | Proposed Fragment | Formula |
| 241 | Molecular Ion | [C₁₂H₁₉NO₂S]⁺ |
| 184 | [M - C₄H₉]⁺ | [C₈H₁₀NO₂S]⁺ |
| 155 | [M - C₄H₉ - CHO]⁺ | [C₇H₇O₂S]⁺ |
| 105 | [3,4-dimethylphenyl]⁺ | [C₈H₉]⁺ |
| 91 | [Tropylium ion]⁺ | [C₇H₇]⁺ |
| 57 | [Butyl cation]⁺ | [C₄H₉]⁺ |
| Fragmentation patterns are predicted based on general principles for sulfonamides and related compounds. researchgate.netlibretexts.org |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is vaporized and separated on a capillary column based on its boiling point and polarity. The separated components then enter the mass spectrometer for detection and fragmentation analysis. The retention time in the GC provides a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum confirms its identity. While specific GC-MS methods for this compound are not extensively published, general methods for sulfonamide analysis can be adapted. researchgate.net A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, would be suitable for its separation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound, particularly when the compound has limited volatility or thermal stability.
Reversed-phase HPLC is the most common mode used for the analysis of sulfonamides. cabidigitallibrary.orgnih.gov In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. The retention time in HPLC is a key parameter for identification and quantification. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.
A summary of typical HPLC conditions for the analysis of sulfonamides is provided below.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water/Buffer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
| These are general conditions and may require optimization for this compound. cabidigitallibrary.orgnih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and efficient analytical technique used to monitor the progress of chemical reactions. wisc.edunih.gov It allows chemists to qualitatively observe the consumption of starting materials and the formation of products over time. wisc.eduyoutube.com The principle of TLC is based on the differential separation of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu
In the synthesis of this compound, which could be prepared from 3,4-dimethylbenzenesulfonyl chloride and n-butylamine, TLC is an invaluable tool. A small spot of the reaction mixture is applied to the TLC plate at regular intervals. youtube.comrochester.edu The plate is then placed in a chamber with a suitable eluting solvent. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu
By spotting the reaction mixture alongside pure samples of the starting materials and the expected product, one can track the reaction's progression. youtube.comrochester.edu The disappearance of the spots corresponding to the reactants and the appearance and intensification of the spot corresponding to the product indicate that the reaction is proceeding. youtube.com The reaction is considered complete when the reactant spots are no longer visible. youtube.com The Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for each compound in a given solvent system and helps in identification. researchgate.net
Table 1: Hypothetical TLC Monitoring of this compound Synthesis This table illustrates the expected results from TLC analysis at different time points during the synthesis.
| Time Point | Starting Material (3,4-dimethylbenzenesulfonyl chloride) Spot | Starting Material (n-butylamine) Spot | Product (this compound) Spot |
|---|---|---|---|
| t = 0 min | Present | Present | Absent |
| t = 30 min | Present (faint) | Present (faint) | Present |
Advanced Characterization Techniques
Advanced techniques are required for unambiguous confirmation of the structure, elemental composition, and solid-state properties of this compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. rsc.org
For this compound (C₁₂H₁₉NO₂S), an XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S). Furthermore, high-resolution scans of the C 1s, N 1s, O 1s, and S 2p regions would provide information about the chemical environment of these atoms. For instance, the sulfur (S 2p) peak would be expected at a binding energy characteristic of a sulfonamide group, while the oxygen (O 1s) peak would correspond to the sulfonyl group (O=S=O). The nitrogen (N 1s) peak would be indicative of the sulfonamide nitrogen, and the carbon (C 1s) spectrum could be deconvoluted to show peaks for C-C/C-H bonds in the butyl and methyl groups and C-S bonds in the aromatic ring.
Table 2: Expected XPS Binding Energies for this compound This table presents hypothetical, yet typical, binding energy ranges for the constituent elements in their expected chemical states.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Carbon | C 1s | ~284.8 - 286.0 | Aromatic C-C, Aliphatic C-C, C-H, C-S, C-N |
| Nitrogen | N 1s | ~399.0 - 401.0 | Sulfonamide (R-SO₂-NH-R) |
| Oxygen | O 1s | ~532.0 - 533.0 | Sulfonyl (O=S=O) |
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. youtube.com This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density within the crystal can be generated, from which the precise positions of the atoms in the molecule and the crystal lattice can be determined. youtube.commdpi.com
While specific crystallographic data for this compound is not publicly available, analysis of a closely related compound, N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, provides insight into the type of structural information that can be obtained. nih.gov For this related molecule, X-ray diffraction studies on a single crystal grown from an ethanolic solution revealed detailed information about its crystal system, unit cell dimensions, and molecular geometry. nih.gov The study determined bond lengths, bond angles, and the dihedral angle between the aromatic rings, which was found to be 47.2 (2)°. nih.gov Such data provides unequivocal proof of structure and insights into intermolecular interactions, like hydrogen bonding, within the crystal lattice. nih.gov
Table 3: Crystal Data for the Related Compound N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide Data obtained from a single-crystal X-ray diffraction study of a related sulfonamide. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₉NO₂S |
| Molecular Weight | 289.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.732 (1) |
| b (Å) | 15.045 (2) |
| c (Å) | 10.425 (1) |
| β (°) | 100.10 (1) |
| Volume (ų) | 1502.8 (3) |
Transmission Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (TEM-EDS) for Microstructural Analysis
Transmission Electron Microscopy (TEM) is a powerful microscopy technique used to obtain high-resolution images of the internal structure of materials. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it becomes a potent tool for microstructural and elemental analysis. researchgate.net TEM-EDS allows for the visualization of a material's morphology, such as particle size and shape, at the nanoscale, while simultaneously determining the elemental composition of specific, minute areas of the sample. copernicus.org
In the context of this compound research, TEM-EDS would be particularly useful for characterizing the solid-state properties of a bulk or nanoparticulate sample. For instance, if the compound were synthesized in a powdered form, TEM could reveal the morphology and size distribution of the crystalline particles. The integrated EDS detector analyzes the characteristic X-rays emitted from the sample when struck by the electron beam, providing an elemental fingerprint of the viewed area. wiley.com This confirms that the observed microstructures are indeed composed of the expected elements (C, N, O, S) and can detect the presence of any elemental impurities at a microscopic level. nih.gov
Table 4: Hypothetical TEM-EDS Elemental Analysis of a this compound Microcrystal This table shows the expected elemental composition data from an EDS analysis.
| Element | Signal Detected | Relative Atomic % (Hypothetical) |
|---|---|---|
| Carbon (C) | Yes | 63% |
| Nitrogen (N) | Yes | 5% |
| Oxygen (O) | Yes | 11% |
| Sulfur (S) | Yes | 5% |
Computational Studies and Theoretical Chemistry
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the N-butyl group in N-butyl-3,4-dimethylbenzenesulfonamide allows for multiple conformations, which can influence its physical properties and biological activity. Conformational analysis aims to identify the stable conformers and the energy barriers between them. youtube.com Computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting conformation to build a potential energy surface. youtube.com
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, reaction pathway modeling can be used to investigate the step-by-step process of its formation. nih.govrsc.org This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. acs.orgresearchgate.net
The characterization of transition states is essential for understanding the kinetics of a reaction, as the energy of the highest transition state determines the reaction rate. researchgate.net Computational methods can be used to locate the geometry of transition states and calculate their energies. nih.gov For instance, in the synthesis of sulfonamides from sulfonyl chlorides and amines, computational modeling could be used to explore the mechanism of the nucleophilic attack of the amine on the sulfur atom and the subsequent steps. nih.gov
Table 2: Illustrative Energy Profile for a Hypothetical Sulfonamide Synthesis Step (Note: This table presents a simplified, hypothetical energy profile for a single reaction step and is for illustrative purposes.)
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.5 |
| Intermediate | -5.2 |
| Products | -12.8 |
Structure-Activity Relationship (SAR) Studies through Computational Means
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. oncodesign-services.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in modern drug discovery and agrochemical research. longdom.org
For a compound like this compound, QSAR studies would involve building a mathematical model that relates the structural or physicochemical properties of a series of related sulfonamides to their measured biological activity (e.g., antibacterial or herbicidal). nih.govnih.gov The first step is to calculate a set of molecular descriptors for each compound in the series. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.govresearchgate.net
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between a subset of these descriptors and the biological activity. longdom.org The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.govresearchgate.net For sulfonamides, key descriptors in QSAR models often relate to the electronic properties of the aromatic ring and the steric and hydrophobic characteristics of the substituents on the sulfonamide nitrogen. nih.govslideshare.net
Non Pharmaceutical Applications and Industrial Relevance
Role as a Plasticizer in Polymer Science
Benzenesulfonamides are a known class of plasticizers, with N-butylbenzenesulfonamide (BBSA) being a prominent example used in various polymer systems. jinlichemical.com The presence of the N-butyl group in N-butyl-3,4-dimethylbenzenesulfonamide suggests it could theoretically function in a similar capacity.
Compatibility with Polyamides and Other Polymer Systems
N-butylbenzenesulfonamide (BBSA) is frequently used as a plasticizer for polyamides, such as PA 11 and PA 12, as well as other resins like polyacetals, polycarbonates, and polysulfones. jinlichemical.com The compatibility of BBSA with polyamides is attributed to the formation of strong hydrogen bonds between the sulfonamide's proton and the carbonyl lone pairs of the amide groups in the polymer chain. jinlichemical.com
Theoretically, this compound would also be capable of forming such hydrogen bonds, suggesting a good compatibility with polyamides. The two methyl groups on the benzene (B151609) ring might introduce some steric hindrance, which could slightly modify its interaction with the polymer matrix compared to the unsubstituted BBSA. However, the fundamental mechanism of interaction should remain the same.
The compatibility of a plasticizer with a polymer is a critical factor for its effectiveness. Incompatible plasticizers can lead to phase separation, resulting in poor mechanical properties and exudation (leaching) of the plasticizer from the polymer matrix over time. For sulfonamide plasticizers, the presence of the polar sulfonamide group is key to their compatibility with polar polymers like polyamides.
Influence on Polymer Processing and Material Properties (theoretical considerations)
The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer. It achieves this by inserting itself between the polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the polymer.
For this compound, the following theoretical influences on polymer processing and material properties can be considered:
Reduced Melt Viscosity: The incorporation of a plasticizer like this compound would likely lower the melt viscosity of a polymer. This would make the polymer easier to process at lower temperatures, potentially reducing energy consumption and thermal degradation of the polymer.
Increased Flexibility and Reduced Modulus: By lowering the Tg, the plasticizer would make the resulting material more flexible and less rigid at room temperature. This is a desirable property for applications requiring the polymer to bend or deform without breaking.
Impact on Crystallinity: Plasticizers can affect the degree of crystallinity in semi-crystalline polymers like polyamides. The presence of plasticizer molecules can disrupt the regular packing of polymer chains, leading to a lower degree of crystallinity. This, in turn, can further contribute to increased flexibility and toughness.
Modification of Mechanical Properties: The addition of a plasticizer typically leads to a decrease in tensile strength and hardness, while increasing the elongation at break. The specific effects would depend on the concentration of the plasticizer and its interaction with the polymer.
The following table provides typical properties of N-butylbenzenesulfonamide (BBSA), which can serve as a theoretical baseline for the expected properties of this compound.
| Property | Value (for BBSA) |
| Appearance | Clear, oily liquid |
| Purity | ≥ 99% |
| Water Content | ≤ 0.1% |
| Acidity (as p-TSA) | ≤ 0.05% |
| Color (APHA) | ≤ 50 |
Data based on typical specifications for N-butylbenzenesulfonamide.
Applications in Specialty Chemical Synthesis
Substituted benzenesulfonamides are versatile building blocks in organic synthesis. The presence of the sulfonamide group allows for a variety of chemical transformations. While specific examples for this compound are not documented, its structure suggests potential utility in the synthesis of more complex molecules.
For instance, the sulfonamide nitrogen can be further alkylated or acylated. The aromatic ring can undergo further substitution reactions, directed by the existing methyl and sulfonamide groups. These reactions could be used to create novel compounds for various applications, including as dyes, agricultural chemicals, or specialty polymers. A study on the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) highlights the reactivity of substituted benzenesulfonamides in forming more complex structures. mdpi.com
Use as Chemical Intermediates in Industrial Processes
A chemical intermediate is a substance that is produced during a chemical process and then consumed in a subsequent step to produce the final product. This compound could theoretically serve as an intermediate in several industrial processes.
The synthesis of this compound would likely involve the reaction of 3,4-dimethylbenzenesulfonyl chloride with n-butylamine. This is a standard method for preparing sulfonamides. The resulting this compound could then be used as a precursor for other chemicals. For example, the sulfonamide group can be cleaved under certain conditions to yield the corresponding amine, or the entire molecule could be incorporated into a larger structure.
The industrial relevance of a chemical intermediate is determined by its cost-effectiveness and its utility in the synthesis of high-value end products. Without specific documented industrial processes utilizing this compound, its role as a significant industrial intermediate remains theoretical.
Environmental Fate and Degradation Pathways
Biodegradation Studies and Microbial Activity
While specific studies on N-butyl-3,4-dimethylbenzenesulfonamide are not available, research on similar aromatic compounds and sulfonamides indicates that the structural features of this compound would likely influence its susceptibility to microbial degradation. The presence of an alkyl group on the nitrogen atom and methyl groups on the benzene (B151609) ring can affect the rate and pathway of biodegradation.
For instance, the biodegradation of aromatic compounds is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and further metabolism. The position of the methyl groups on the benzene ring in this compound could influence the efficiency of this initial enzymatic attack.
Abiotic Degradation Mechanisms
Abiotic degradation processes, including photolysis and hydrolysis, are significant in determining the environmental persistence of organic chemicals.
The photolytic degradation of a compound depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths >290 nm) and undergo subsequent chemical reactions. For benzenesulfonamide (B165840) derivatives, direct photolysis in aqueous environments can occur. The rate of photolysis is influenced by factors such as pH, the presence of natural photosensitizers (like humic acids), and the specific substituents on the aromatic ring and the sulfonamide group. While no specific data exists for this compound, studies on other sulfonamides have shown that photodegradation can be a relevant removal pathway in sunlit surface waters.
The sulfonamide functional group is generally considered to be relatively stable to hydrolysis under neutral environmental pH conditions. However, under more extreme acidic or alkaline conditions, hydrolysis of the sulfonamide bond can occur, yielding the corresponding sulfonic acid and amine. For this compound, this would result in 3,4-dimethylbenzenesulfonic acid and n-butylamine. The rate of hydrolysis is highly dependent on pH and temperature.
Table 1: General Hydrolytic Stability of Sulfonamides
| pH Condition | General Stability | Potential Products of this compound Hydrolysis |
| Acidic | Increased hydrolysis rate | 3,4-dimethylbenzenesulfonic acid and n-butylamine |
| Neutral | Generally stable | Minimal to no hydrolysis |
| Alkaline | Increased hydrolysis rate | 3,4-dimethylbenzenesulfonic acid and n-butylamine |
This table is based on the general behavior of sulfonamides and is not specific to this compound.
Environmental Persistence and Mobility Studies
The environmental persistence of a chemical is its ability to resist degradation, while mobility refers to its potential to move through environmental compartments. nih.gov
The persistence of this compound would be a function of its combined biotic and abiotic degradation rates. Given the general stability of the sulfonamide bond and the potential for steric hindrance from the alkyl and methyl substituents to slow down microbial attack, the compound could exhibit some degree of persistence in the environment.
The mobility of this compound in soil and water would be governed by its sorption characteristics, which are often estimated by the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc). Compounds with higher Kow and Koc values tend to sorb more strongly to soil and sediment, reducing their mobility in water. The presence of the n-butyl group and the two methyl groups would likely increase the lipophilicity of this compound compared to unsubstituted benzenesulfonamide, suggesting a greater tendency to partition to organic matter in the environment.
Emerging Research Areas and Future Outlook
Advanced Materials Development incorporating Sulfonamide Scaffolds
The sulfonamide group is a versatile pharmacophore and a robust structural motif that is increasingly being explored for applications beyond its traditional use in pharmaceuticals. The inherent properties of the sulfonamide scaffold, such as its chemical and metabolic stability, unique physicochemical profile, and the presence of heteroatoms, make it an attractive building block for the development of advanced materials.
The structural diversity achievable with sulfonamide derivatives allows for the fine-tuning of material properties. By modifying the substituents on the benzene (B151609) ring and the nitrogen atom of the sulfonamide, researchers can control properties like polarity, solubility, and thermal stability. This adaptability has led to the investigation of sulfonamides in the creation of novel polymers and hybrid materials. For instance, N-alkyl-benzenesulfonamides are utilized as plasticizers for polymers with polar groups, such as polyamides, nitrocellulose, and polyvinyl chloride.
Furthermore, the concept of "molecular hybridization," which involves combining the sulfonamide scaffold with other bioactive moieties, is a promising strategy for creating multifunctional materials. This approach has been successfully employed in medicinal chemistry to develop compounds with enhanced efficacy and can be extrapolated to materials science to create materials with tailored optical, electronic, or biological properties. The incorporation of the N-butyl-3,4-dimethylbenzenesulfonamide moiety into larger polymeric structures could yield materials with unique characteristics, opening up avenues for their use in specialized applications.
Novel Catalytic Systems for Sulfonamide Transformations
The synthesis of sulfonamides has traditionally relied on the reaction of sulfonyl chlorides with amines. However, this method can be limited by the availability and stability of the sulfonyl chloride precursors and the nucleophilicity of the amine. In recent years, there has been a significant push towards the development of more efficient, sustainable, and versatile catalytic systems for sulfonamide synthesis.
Several innovative approaches have emerged that bypass the limitations of traditional methods. These include:
Synergetic Photoredox and Copper Catalysis: This method allows for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild conditions. This approach demonstrates good functional group compatibility and is applicable to a broad range of substrates.
Palladium-Catalyzed Chlorosulfonylation: This process enables the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids under mild conditions, exhibiting significant functional group tolerance.
Copper-Catalyzed Oxidative Coupling: This strategy involves the coupling of thiols or other sulfur sources with amines in the presence of an oxidant and a copper catalyst.
Photocatalytic Coupling: Transition-metal-free photocatalytic strategies have been developed for the modular synthesis of structurally diverse arylsulfonamides, often utilizing abundant precursors.
These novel catalytic systems offer several advantages, including milder reaction conditions, greater functional group tolerance, and the use of more readily available starting materials. The continued development of such catalytic transformations will undoubtedly facilitate the synthesis of this compound and its derivatives with greater efficiency and sustainability, thereby enabling their broader investigation and application.
Integrated Experimental and Computational Approaches in Sulfonamide Research
The integration of computational methods with experimental research has become an indispensable tool in modern chemistry, and the field of sulfonamide research is no exception. Computational studies, such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics (MD) simulations, provide valuable insights into the structural, electronic, and thermodynamic properties of sulfonamide derivatives.
These computational approaches are instrumental in:
Predicting Biological Activity: Molecular docking studies can predict the binding affinity and interaction of sulfonamide-based molecules with biological targets, such as enzymes and receptors. This is crucial for the rational design of new therapeutic agents.
Understanding Reaction Mechanisms: Computational chemistry can elucidate the mechanisms of catalytic reactions for sulfonamide synthesis, helping to optimize reaction conditions and develop more efficient catalysts.
Predicting Material Properties: DFT calculations can be used to predict the electronic and optical properties of materials incorporating sulfonamide scaffolds, guiding the design of new functional materials.
The synergy between in silico predictions and in vitro/in vivo experimental validation accelerates the research and development cycle. For instance, computational screening of virtual libraries of sulfonamide derivatives can identify promising candidates for synthesis and biological testing, saving significant time and resources. As computational power and algorithmic accuracy continue to improve, the role of integrated experimental and computational approaches in exploring the potential of compounds like this compound will only grow in significance.
Patent Landscape and Academic Innovations in this compound Chemistry
The patent landscape provides a valuable indicator of the commercial and therapeutic interest in a particular chemical entity or class of compounds. While patents specifically naming this compound are not abundant, the broader category of N-alkyl benzenesulfonamides has been the subject of intellectual property protection.
A notable example is the patent for the use of N-butylbenzenesulfonamide (NBBS) for treating benign prostatic hyperplasia and/or prostate carcinoma. This patent highlights the potential of N-alkyl benzenesulfonamides in therapeutic applications beyond their traditional roles. The invention covers the isolation of NBBS from biological material, its chemical synthesis, and its use as a lead substance in the development of active substances for these conditions.
Furthermore, patents exist for methods of synthesizing N-alkyl sulfonamides. These patents often focus on developing more efficient, environmentally friendly, and economically viable production processes. For example, methods have been patented for synthesizing amino-(N-alkyl)benzenesulfonamides using iridium complex catalysts, which offer the advantage of using readily available starting materials and generating only water as a byproduct. Another patented method describes the synthesis of N-alkyl sulfonamides in water, highlighting the trend towards greener chemistry.
Academic innovations in this area are often focused on the development of novel synthetic methodologies and the exploration of new applications for N-alkyl benzenesulfonamides. Research into new catalytic systems, as discussed in section 9.2, is a vibrant area of academic pursuit. Additionally, academic research continues to explore the biological activities of various sulfonamide derivatives, which could lead to the discovery of new therapeutic applications for compounds like this compound. The use of N-alkyl-benzenesulfonamides as plasticizers for polymers is also an area of ongoing academic and industrial interest.
The table below summarizes the key areas of innovation and patenting activity related to N-alkyl benzenesulfonamides.
| Research Area | Focus | Key Innovations and Patent Activity |
| Therapeutic Applications | Treatment of benign prostatic hyperplasia and prostate carcinoma | Patent on the use of N-butylbenzenesulfonamide (NBBS) for these conditions. |
| Synthetic Methodologies | Efficient and green synthesis of N-alkyl sulfonamides | Patents on iridium-catalyzed synthesis and synthesis in aqueous media. |
| Material Science | Plasticizers for polymers | Use of N-alkyl-benzenesulfonamides to improve the flexibility and workability of polymers like polyamides. |
| Catalysis | Development of novel catalytic systems | Academic research on photoredox, palladium, and copper-catalyzed sulfonamide synthesis. |
Q & A
Q. What are the optimal synthetic routes for preparing N-butyl-3,4-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfonylation of 3,4-dimethylbenzenesulfonyl chloride with n-butylamine. Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reactivity .
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 255.3 (calculated for C₁₂H₁₉NO₂S) .
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions .
Critical Consideration : Cross-validate results with IR spectroscopy (S=O stretching at ~1150–1300 cm⁻¹) to rule out hydrolysis byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Hindrance : The 3,4-dimethyl groups reduce accessibility to the sulfonamide’s electrophilic sulfur, slowing reactions with bulky nucleophiles (e.g., tert-butoxide) .
- Electronic Effects : Electron-donating methyl groups deactivate the aromatic ring, reducing electrophilicity at the para position. Computational studies (DFT) suggest a Hammett σ value of ~-0.15 for the substituents .
Q. Example Experimental Design :
- Compare reaction rates of this compound with unsubstituted analogs in SN2 reactions.
- Use kinetic profiling (UV-Vis or HPLC) to quantify rate differences .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer: Contradictions often arise from:
Q. Resolution Workflow :
Perform variable-temperature NMR to identify rotamers.
Compare DFT-optimized structures (Gaussian/B3LYP) with experimental data .
Use NOESY to confirm spatial proximity of methyl and butyl groups .
Q. What are the implications of this compound’s stability under acidic/basic conditions for its use in medicinal chemistry?
Methodological Answer:
- Acidic Conditions : Protonation of the sulfonamide nitrogen (pKa ~1.5) leads to hydrolysis, forming 3,4-dimethylbenzenesulfonic acid and n-butylamine .
- Basic Conditions : Stable up to pH 10; degradation occurs via nucleophilic attack on the sulfonyl group at pH >11 .
Stability Table (24-hour exposure):
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 1M HCl, RT | 95% | 3,4-dimethylbenzenesulfonic acid |
| 1M NaOH, RT | 70% | Sulfonate salts |
| PBS (pH 7.4), 37°C | <5% | None |
Recommendation : Avoid in formulations requiring prolonged exposure to gastric pH (<2) .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., carbonic anhydrase IX) .
- QSAR Models : Correlate logP and polar surface area (PSA) with membrane permeability .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
Example Finding : Derivatives with electron-withdrawing groups at the 4-position show 20% higher binding affinity to carbonic anhydrase IX compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
